2.4-DIHYDROXYBENZOPHENONE
Description
Historical Context and Evolution of Research Interest
The scientific journey of 2,4-Dihydroxybenzophenone (B1670367) began with its synthesis, with early methods including the Friedel-Crafts acylation of resorcinol (B1680541) with benzoyl chloride. google.comgoogle.comchemicalbook.com An early documented synthesis involved the reaction of benzotrichloride (B165768) with resorcinol in an aqueous medium, though this initially resulted in low yields. tsijournals.com Over the years, numerous synthetic routes have been developed to improve yield and purity, such as reacting resorcinol with benzonitrile (B105546) in the presence of zinc chloride and hydrogen chloride. google.com
Initially, and for a significant period, research into 2,4-Dihydroxybenzophenone was overwhelmingly focused on its potent ultraviolet (UV) absorbing properties. mdpi.comlongchangchemical.com This characteristic established its primary industrial application as a UV stabilizer in polymers, plastics, and coatings to prevent photodegradation. tsijournals.comgoogle.com It is also a key precursor for the synthesis of other UV absorbers like UV-9 and UV-531. mdpi.com
The late 20th and early 21st centuries witnessed a significant diversification in the research landscape for this compound. While its role as a UV filter remains a key area of study, concerns about its environmental presence and potential biological effects have opened new avenues of investigation. mdpi.comnih.gov Research has expanded into environmental science to understand its fate and impact as an aquatic contaminant. chemicalbook.com Concurrently, there has been a surge in pharmacological and toxicological studies exploring its various biological activities, including potential endocrine-disrupting effects, as well as protective effects on the liver. nih.govacs.org More recently, its utility in materials science has been revisited, with studies exploring its use in modifying fabrics and as a photoinitiator. researchgate.net
Structural Characteristics and Chemical Significance
2,4-Dihydroxybenzophenone, with the chemical formula C₁₃H₁₀O₃, is a benzophenone (B1666685) derivative. nih.gov Its structure consists of a phenyl group and a 2,4-dihydroxyphenyl group attached to a central carbonyl group. cymitquimica.com This arrangement of functional groups is crucial to its chemical properties and applications. The compound typically appears as a light-yellow or yellow crystalline solid. chemicalbook.comchemicalbook.com
The key to its primary function as a UV absorber lies in the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. mdpi.comlongchangchemical.com This configuration allows the molecule to absorb UV radiation and dissipate the energy as heat through a process of reversible keto-enol tautomerism, thus protecting materials from photodegradation. mdpi.comlongchangchemical.com The presence of hydroxyl groups also imparts antioxidant properties to the molecule. guidechem.com
Table 1: Physicochemical Properties of 2,4-Dihydroxybenzophenone
| Property | Value |
|---|---|
| IUPAC Name | (2,4-dihydroxyphenyl)(phenyl)methanone nih.gov |
| CAS Number | 131-56-6 cymitquimica.com |
| Molecular Formula | C₁₃H₁₀O₃ nih.gov |
| Molecular Weight | 214.22 g/mol nih.gov |
| Melting Point | 144.5-147 °C chemicalbook.com |
| Appearance | Light-yellow to yellow crystalline powder chemicalbook.comchemicalbook.com |
Overview of Key Research Domains
The research surrounding 2,4-Dihydroxybenzophenone is concentrated in several key scientific fields, driven by its distinct chemical properties.
UV Absorption and Stabilization: This is the most established area of research. Studies in this domain focus on its mechanism of UV absorption, its efficacy in protecting various polymers (such as polyethylene (B3416737) and polystyrene) and coatings from UV degradation, and the synthesis of new derivatives with enhanced photostability. tsijournals.commdpi.comlongchangchemical.com The effect of different substituents on the benzophenone structure on its UV absorption characteristics is an active area of investigation. mdpi.com
Polymer and Materials Science: Beyond its use as a UV stabilizer, 2,4-Dihydroxybenzophenone is researched as a monomer for the synthesis of polymers like polycarbonates and epoxy resins. solubilityofthings.com Its derivatives have been explored as polymerizable stabilizers. chemicalbook.com Recent research has also demonstrated its utility in modifying the properties of fabrics like Kevlar and Nomex. chemicalbook.com Furthermore, it has been investigated as a photoinitiator for UV curing applications, where it can initiate polymerization upon exposure to UV light. researchgate.netguidechem.com
Environmental Science: The widespread use of 2,4-Dihydroxybenzophenone in personal care products has led to its emergence as an environmental contaminant. chemicalbook.commdpi.com Research in this field focuses on its detection in various environmental matrices such as water and soil, its persistence, and its degradation pathways. mdpi.comnih.gov Studies have shown its presence in river water, groundwater, and wastewater treatment plant effluents. chemicalbook.com
Pharmacology and Toxicology: There is a growing body of research on the biological effects of 2,4-Dihydroxybenzophenone. These studies investigate its potential as an endocrine disruptor, with some research indicating estrogenic and antiandrogenic activities. nih.govresearchgate.net Conversely, other pharmacological research has explored its potential therapeutic benefits, such as its protective effects against acetaminophen-induced hepatotoxicity in animal models. acs.org Its derivatives have also been synthesized and evaluated for anti-inflammatory properties. uoa.gr
Table 2: Key Research Findings in Different Domains
| Research Domain | Key Findings |
|---|---|
| UV Absorption | The intramolecular hydrogen bond is crucial for its UV absorption mechanism. Substituents on the aromatic rings can modify its absorption spectrum. mdpi.comlongchangchemical.com |
| Polymer Science | Can be used as a monomer for polymer synthesis and as a photoinitiator in UV curing. researchgate.netguidechem.comsolubilityofthings.com |
| Environmental Science | Detected as a contaminant in various water sources due to its use in consumer products. chemicalbook.commdpi.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| 2,4-Dihydroxybenzophenone |
| Resorcinol |
| Benzoyl chloride |
| Benzotrichloride |
| Zinc chloride |
| Benzonitrile |
| UV-9 |
| UV-531 |
| Kevlar |
| Nomex |
| Acetaminophen |
| Polyethylene |
| Polystyrene |
| Polycarbonates |
Properties
CAS No. |
131-50-0 |
|---|---|
Molecular Formula |
C8H19N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthesis Routes
The preparation of 2,4-dihydroxybenzophenone (B1670367) can be achieved through several established chemical pathways. These methods, while having been developed over many years, continue to be refined to improve yield, purity, and environmental footprint. The most prominent of these are the Friedel-Crafts acylation, the Hoesch reaction, and the condensation of resorcinol (B1680541) with benzotrichloride (B165768).
Friedel-Crafts Acylation Approaches to 2,4-Dihydroxybenzophenone
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In the context of 2,4-dihydroxybenzophenone, this typically involves the reaction of resorcinol with benzoyl chloride. google.com This electrophilic aromatic substitution reaction is traditionally catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) being common choices. tsijournals.com The catalyst polarizes the acylating agent, generating a highly electrophilic species that then attacks the electron-rich resorcinol ring.
One of the challenges with this method is the potential for the reaction to be aggressive, leading to byproducts. google.com The catalyst is also consumed in at least a 1:1 molar ratio with the benzoyl chloride, which can lead to significant waste streams. googleapis.com Despite these drawbacks, the Friedel-Crafts acylation remains a widely used method. Research has also explored solvent-free conditions for this reaction. For instance, a study on the synthesis of substituted dibenzophenones found that the optimal solvent-free conditions for the formation of 2,4-dihydroxybenzophenone involved a resorcinol to benzoyl chloride to aluminum chloride molar ratio of 5:1:1.2 at a temperature of 140°C, which resulted in a yield of 69.8%. mdpi.com
Hoesch Reaction Pathways for Benzophenone (B1666685) Derivatives
The Hoesch reaction, also known as the Houben-Hoesch reaction, provides an alternative route to aryl ketones from phenols and nitriles. wikipedia.org For the synthesis of 2,4-dihydroxybenzophenone, this would involve the reaction of resorcinol with benzonitrile (B105546) in the presence of a Lewis acid catalyst, such as zinc chloride, and hydrogen chloride. google.com This reaction is particularly well-suited for electron-rich aromatic compounds like resorcinol. wikipedia.org
The mechanism proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the final ketone. wikipedia.org While the Hoesch reaction can be effective, it is known to require long reaction times and often utilizes ether as a solvent, which can be a safety concern in industrial settings. google.com The use of benzonitrile also introduces toxicity considerations. google.com Historically, this reaction has been a valuable tool for the synthesis of polyhydroxy- and polyalkoxyphenones. thermofisher.com
Resorcinol-Benzotrichloride Condensation Techniques
A significant industrial method for the production of 2,4-dihydroxybenzophenone is the condensation reaction between resorcinol and benzotrichloride. tsijournals.com This reaction can be carried out in an aqueous medium. google.com However, the immiscibility of benzotrichloride in water presents a challenge, leading to mass transfer limitations. tsijournals.com To overcome this, various strategies have been developed to improve the contact between the reactants.
One approach involves the use of a solvent mixture consisting of water and a water-soluble organic solvent. google.com Another key development has been the application of phase transfer catalysis, which will be discussed in more detail in a subsequent section. The reaction of resorcinol with benzotrichloride in the presence of a low molecular weight aliphatic alcohol and an organic solvent immiscible with water has also been shown to produce 2,4-dihydroxybenzophenone in high yields. google.com For example, reacting resorcinol with benzotrichloride in a mixture of methanol (B129727) and toluene (B28343) at 60-65°C for 6 hours resulted in a 90% yield of the product. google.com
Catalysis and Reaction Optimization in 2,4-Dihydroxybenzophenone Synthesis
Optimizing the synthesis of 2,4-dihydroxybenzophenone is crucial for achieving high yields and purity while minimizing costs and environmental impact. This has led to extensive research into catalytic systems and the influence of the reaction medium.
Phase Transfer Catalysis in Aqueous Systems
Phase transfer catalysis (PTC) has emerged as a powerful technique for facilitating reactions between reactants located in different immiscible phases. In the synthesis of 2,4-dihydroxybenzophenone via the resorcinol-benzotrichloride condensation in an aqueous system, PTC plays a vital role in transporting the resorcinol from the aqueous phase to the organic phase (benzotrichloride). tsijournals.com
Various surfactants have been investigated for their efficacy as phase transfer catalysts in this reaction. Cationic surfactants, such as quaternary ammonium (B1175870) salts, have proven to be particularly effective. The structure of the surfactant, specifically the length of the lipophilic alkyl chain, has a significant impact on its catalytic activity. tsijournals.com Longer chains generally lead to better catalytic performance. tsijournals.com One study found that the use of octadecyltrimethylammonium bromide as a phase transfer catalyst resulted in a 95.7% yield and a purity of 99.4% for 2,4-dihydroxybenzophenone. tsijournals.com
| Phase Transfer Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Octadecyltrimethylammonium bromide | 95.7 | 99.4 |
Solvent Engineering and Reaction Medium Effects
The choice of solvent or reaction medium can have a profound impact on the outcome of the synthesis of 2,4-dihydroxybenzophenone. In the resorcinol-benzotrichloride condensation, the addition of water-soluble organic solvents can significantly improve the reaction by enhancing the contact between the immiscible reactants. tsijournals.com Solvents such as methanol, N,N-dimethylformamide, and acetic acid have been shown to improve the quality of the final product. tsijournals.com
The effect of the solvent is not limited to improving miscibility. In Friedel-Crafts acylations, the polarity of the solvent can influence the regioselectivity of the reaction. For example, in the acylation of naphthalene, non-polar solvents favor the formation of the kinetic product, while polar solvents can lead to the thermodynamic product. stackexchange.com While this specific example does not directly involve resorcinol, it highlights the principle that the reaction medium can be engineered to control the outcome of the synthesis.
In the resorcinol-benzotrichloride reaction, the use of an organic solvent that is immiscible with water, in conjunction with a low molecular weight aliphatic alcohol, has been demonstrated to be an effective strategy. google.com This approach avoids the formation of benzoic acid as a byproduct, which can occur in aqueous systems. google.com
| Solvent System | Reactants | Key Advantage |
|---|---|---|
| Aqueous with Phase Transfer Catalyst | Resorcinol, Benzotrichloride | High yield and purity |
| Water and Water-Soluble Organic Solvent | Resorcinol, Benzotrichloride | Improved reactant contact |
| Immiscible Organic Solvent and Aliphatic Alcohol | Resorcinol, Benzotrichloride | Avoids benzoic acid byproduct |
Exploration of Green Chemistry Principles for Synthesis
The synthesis of 2,4-dihydroxybenzophenone and its derivatives has increasingly become a focus for the application of green chemistry principles, aiming to reduce environmental impact and improve efficiency. Traditional methods, such as the Friedel-Crafts condensation of resorcinol and benzoyl chloride, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which can be costly and generate significant waste. google.com
Modern approaches have sought to circumvent these issues. One notable green methodology is the use of solvent-free reactions. For instance, various substituted 2,4-dihydroxy dibenzophenone compounds have been prepared through a solventless reaction involving resorcinol, a p-substituted benzoyl chloride, and anhydrous aluminum chloride heated to 140 °C. mdpi.comnih.gov This method not only eliminates the need for volatile organic solvents but can also lead to high yields in short reaction times. mdpi.com
Another green strategy involves replacing harsh catalysts and solvents with more benign alternatives. Research has demonstrated the synthesis of 2,4-dihydroxybenzophenone from resorcinol in water, using a phase transfer agent like octadecyltrimethylammonium bromide. tsijournals.comtsijournals.com This approach improves the interaction between the water-soluble resorcinol and the organic reactant, leading to high purity (99.4%) and yield (95.7%) without the need for extensive purification. tsijournals.com Furthermore, organocatalyst- and reagent-controlled cascade benzannulation reactions represent an advanced, eco-friendly route to construct diverse and functionalized 2-hydroxybenzophenone (B104022) frameworks in environmentally benign solvents. rsc.org
Derivatization and Analogous Compound Synthesis
2,4-Dihydroxybenzophenone serves as a foundational raw material for the synthesis of a wide array of derivatives, enabling the modulation of its chemical and physical properties for specific applications, most notably as UV absorbers. mdpi.comnih.gov
Functionalization of 2,4-Dihydroxybenzophenone for UV Absorption Modulation
The UV absorption capability of 2,4-dihydroxybenzophenone is intrinsically linked to its molecular structure, particularly the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. nih.govresearchgate.netresearchgate.net Functionalization by adding substituents to the benzophenone framework is a key strategy for modulating its UV absorption characteristics. nih.gov
Introducing different groups onto the benzylidene ring can alter the maximum absorption wavelength (λmax). mdpi.comnih.gov Studies have shown that both electron-donating groups (like ethyl) and electron-withdrawing groups (like bromo) can cause a bathochromic shift (a shift to longer wavelengths) in the λmax compared to the parent 2,4-dihydroxybenzophenone. mdpi.comnih.gov This shift enhances absorption in the UV-A and UV-B regions. For example, the derivatization of 2,4-dihydroxybenzophenone into 2,4-dihydroxy-4'-bromodibenzophenone shifts the λmax from 322.0 nm to 327.4 nm. mdpi.com This strategic modification allows for the design of UV absorbers tailored to protect against specific ranges of ultraviolet radiation. nih.gov
Synthesis of Alkoxy and Other Substituted Benzophenone Derivatives
A common derivatization pathway is the synthesis of alkoxybenzophenones, which often exhibit improved thermal stability and compatibility with polymer resins. mdpi.com These are typically synthesized by the alkylation of the 4-hydroxyl group of 2,4-dihydroxybenzophenone. google.com For example, 2-hydroxy-4-n-octanoxy dibenzophenone can be synthesized from 2,4-dihydroxybenzophenone and chlorooctane. mdpi.comnih.gov Other derivatives include 4-(β-aryloxyethyl) and 4-(β-aryloxyethoxymethyl) ethers. rsc.org
Beyond simple alkylation, other functional groups can be introduced. The synthesis of 2,4-dihydroxy-5-sulfonicacidbenzophenone is achieved by reacting benzoic acid with resorcinol, followed by sulfonation, which imparts good water solubility to the final product. nih.gov Additionally, a series of nine different 2,4-dihydroxy dibenzophenone compounds with various substituents (e.g., -Cl, -Br, -CH3, -C2H5, -OCH3, -OC2H5) have been synthesized via a solvent-free reaction with the corresponding p-substituted benzoyl chloride. mdpi.com
Structure-Reactivity and Structure-Property Relationships in Derivatization
The relationship between the structure of 2,4-dihydroxybenzophenone derivatives and their properties is a subject of detailed investigation. The type and position of a substituent significantly influence the molecule's UV absorption performance. nih.govresearchgate.net
The strength of the intramolecular hydrogen bond is a primary factor governing the UV absorption mechanism. nih.gov Theoretical studies using density functional theory (DFT) have shown that electron-withdrawing groups (e.g., -CN, -NO2, halogens) tend to increase the strength of this hydrogen bond. researchgate.net Conversely, electron-donating groups (e.g., -N(CH3)2, -OCH3) decrease its strength. researchgate.net Substituents cause a redistribution of charge among the atoms, which in turn affects the hydrogen bond formation and strength. researchgate.net
Data Tables
Table 1: Effect of Substituents on Maximum UV Absorption Wavelength (λmax) of 2,4-Dihydroxybenzophenone Derivatives
| Compound | Substituent at 4'-position | λmax (nm) |
| 2,4-Dihydroxybenzophenone | -H | 322.0 |
| 2,4-Dihydroxy-4'-bromodibenzophenone | -Br | 327.4 |
| 2,4-Dihydroxy-4'-chlorodibenzophenone | -Cl | 326.8 |
| 2,4-Dihydroxy-4'-methyldibenzophenone | -CH3 | 325.8 |
| 2,4-Dihydroxy-4'-ethyldibenzophenone | -C2H5 | 326.6 |
| 2,4-Dihydroxy-4'-methoxydibenzophenone | -OCH3 | 324.6 |
Data sourced from Wu, F. et al. (2022). mdpi.com
Photochemical Behavior and Environmental Transformation Studies
Photodegradation Kinetics and Mechanisms in Environmental Matrices
The transformation of 2,4-dihydroxybenzophenone (B1670367) in the environment is a complex process governed by its interaction with sunlight and various reactive chemical species present in water.
Direct photolysis is a significant degradation pathway for compounds that can absorb light within the solar spectrum. 2,4-Dihydroxybenzophenone exhibits absorbance in the environmentally relevant UV range, with absorption maxima reported near 292 nm and 323 nm, making it susceptible to direct degradation by sunlight. nih.gov This process involves the molecule absorbing a photon, which elevates it to an excited state. From this excited state, the molecule can undergo various reactions, such as bond cleavage or rearrangement, leading to its transformation into different products. While direct photolysis is a confirmed pathway for related benzophenones, specific quantum yields for 2,4-dihydroxybenzophenone are not as extensively documented as for other UV filters like benzophenone-4. researchgate.netunito.it The efficiency of direct photolysis in natural waters can be influenced by factors such as water clarity, depth, and the presence of other substances that absorb light.
In addition to direct light absorption, 2,4-dihydroxybenzophenone is degraded by indirect photochemical processes involving reactive oxygen species (ROS). These highly reactive, short-lived chemical entities are formed in sunlit waters through the interaction of light with natural constituents like dissolved organic matter.
Key ROS involved in the degradation of 2,4-dihydroxybenzophenone include:
Hydroxyl Radicals (•OH): These are powerful, non-selective oxidants that react rapidly with a wide range of organic molecules. The vapor-phase reaction of 2,4-dihydroxybenzophenone with photochemically-produced hydroxyl radicals is estimated to be very fast, with a rate constant of 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov In aquatic systems, particularly in the presence of nitrite (B80452) which generates •OH upon photolysis, the contribution of hydroxyl radicals to the degradation of 2,4-dihydroxybenzophenone can be substantial. nih.gov
Singlet Oxygen (¹O₂): This is an electronically excited state of molecular oxygen that is less reactive than the hydroxyl radical but more selective. It has been identified as a key reactive species in the degradation of 2,4-dihydroxybenzophenone, particularly in its self-accelerated photodegradation process. acs.orgbohrium.com The reaction between singlet oxygen and 2,4-dihydroxybenzophenone leads to the formation of more photochemically reactive products. acs.org
The table below summarizes the contribution of different reactive species to the degradation of 2,4-dihydroxybenzophenone under specific laboratory conditions.
| Reactive Species | Contribution to Degradation (%) | Experimental Conditions | Reference |
|---|---|---|---|
| Hydroxyl Radical (•OH) | 66.1% | Initial nitrite concentration of 10 μM | nih.gov |
| Nitrogen Dioxide Radical (NO₂•) | 21.5% | Initial nitrite concentration of 10 μM | nih.gov |
Reactive nitrogen species (RNS), particularly those derived from nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻) present in sunlit waters, play a critical role in the photochemical fate of 2,4-dihydroxybenzophenone. The photolysis of nitrite is a source of both hydroxyl radicals (•OH) and nitrogen dioxide radicals (NO₂•). nih.govresearchgate.net
Studies have shown that as the concentration of nitrite increases, the degradation of 2,4-dihydroxybenzophenone is accelerated. nih.gov While •OH is a major contributor, the NO₂• radical also plays a significant role, accounting for 21.5% of the degradation at an initial nitrite concentration of 10 μM. nih.govresearchgate.net The reactions with these RNS can lead to the formation of nitrated and hydroxylated transformation products, altering the environmental footprint of the parent compound. nih.gov This pathway is particularly relevant in waters impacted by agricultural runoff or wastewater effluent, where nitrite and nitrate concentrations can be elevated.
A noteworthy aspect of 2,4-dihydroxybenzophenone's photochemical behavior is its capacity for self-accelerated degradation. acs.orgbohrium.com Research has demonstrated that under UV irradiation, the degradation of 2,4-dihydroxybenzophenone speeds up over time. acs.org This phenomenon is attributed to the formation of photodegradation products that are themselves photoactive.
The key mechanism involves singlet oxygen (¹O₂). Certain degradation products of 2,4-dihydroxybenzophenone, which possess an aromatic ketone structure, can be excited by light to an activated triplet state. acs.orgbohrium.com This excited state then transfers energy to ground-state molecular oxygen, generating more singlet oxygen. This newly formed ¹O₂ then reacts with the parent 2,4-dihydroxybenzophenone, creating even more of the photoactive products, thus establishing a self-accelerating cycle. acs.org
Four specific products responsible for this photosensitizing effect have been identified: acs.org
2-methylenenaphthalen-1(2H)-one
(E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid
(1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid
2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid
These products not only accelerate the degradation of the parent compound but can also contribute to the indirect photodegradation of other organic contaminants that may be present in the water. acs.orgbohrium.com
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Due to their high efficiency, AOPs are considered a promising technology for the remediation of water contaminated with persistent compounds like 2,4-dihydroxybenzophenone.
One of the most effective AOPs for environmental remediation is the activation of persulfate (S₂O₈²⁻) by zero-valent iron (Fe⁰). This system generates highly potent sulfate (B86663) radicals (SO₄•⁻) and, to a lesser extent, hydroxyl radicals (•OH), which can efficiently degrade recalcitrant organic pollutants. nih.govnih.gov
The fundamental mechanism involves the corrosion of Fe⁰ in water, which gradually releases ferrous ions (Fe²⁺) into the solution (Equation 1). These ferrous ions then catalytically activate the persulfate anion to produce sulfate radicals (Equation 2). nih.gov
Fe⁰ + 2H₂O → Fe²⁺ + H₂ + 2OH⁻
Fe²⁺ + S₂O₈²⁻ → Fe³⁺ + SO₄•⁻ + SO₄²⁻
The Fe⁰/persulfate system offers several advantages over traditional Fenton processes (Fe²⁺/H₂O₂). The slow and continuous release of Fe²⁺ from the surface of the zero-valent iron prevents the rapid consumption of the activator and reduces the scavenging of radicals by excess Fe²⁺. nih.gov This makes the process more efficient over a broader pH range compared to conventional Fenton chemistry, which is typically limited to acidic conditions. nih.gov While studies specifically detailing the degradation of 2,4-dihydroxybenzophenone by this method are limited, the proven effectiveness of the Fe⁰/persulfate system on other phenolic compounds and aromatic pollutants suggests it is a highly viable and potent technology for its remediation. nih.govresearchgate.net
Other Catalytic and Non-Catalytic AOPs Applied to 2,4-Dihydroxybenzophenone
Advanced Oxidation Processes (AOPs) are a cornerstone of environmental remediation, proving effective in the degradation of persistent organic pollutants like 2,4-dihydroxybenzophenone. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH).
Several AOPs have been investigated for the degradation of benzophenones. While direct photolysis of 2,4-dihydroxybenzophenone can occur, its efficiency is often enhanced by the application of AOPs. Processes such as the UV/persulfate system have been shown to effectively decompose related benzophenone (B1666685) compounds. In this process, UV irradiation activates persulfate (S₂O₈²⁻) to generate sulfate radicals (SO₄⁻•), which are powerful oxidants. Both hydroxyl and sulfate radicals can contribute to the degradation of the target compound. nih.gov
One notable study found that the photodegradation of 2,4-dihydroxybenzophenone is self-accelerated. acs.orgbohrium.com This phenomenon is driven by singlet oxygen (¹O₂), which was identified as the key reactive species. acs.orgbohrium.com The generation of ¹O₂ was primarily attributed to certain photodegradation products of BP-1 itself. These products, possessing an aromatic ketone structure, can be excited to a triplet state, which then transfers energy to ground-state oxygen to produce ¹O₂. acs.orgbohrium.com This creates a positive feedback loop where the breakdown of the parent compound generates species that accelerate further degradation. acs.orgbohrium.com
Other AOPs, such as the Fenton (Fe²⁺/H₂O₂) and photo-Fenton processes, are widely used for degrading various organic pollutants and represent viable, though less specifically documented for BP-1, methods for its transformation. unimi.itresearchgate.net Heterogeneous photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), is another powerful AOP. unimi.it Upon UV irradiation, TiO₂ generates electron-hole pairs, which lead to the formation of hydroxyl radicals and other ROS that can mineralize complex organic molecules. unimi.itmdpi.com
Kinetic Studies of AOPs under Varying Environmental Conditions
Several key parameters influence the reaction kinetics:
pH: The pH of the aqueous medium can significantly alter degradation rates. For instance, in the UV/persulfate process for the related benzophenone-4, the degradation rate was enhanced when decreasing the pH from 8 to 5. However, the rate at pH 9 was higher than at pH 8, a phenomenon attributed to the presence of the phenolic group in the molecule's structure. nih.gov
Oxidant Concentration: Increasing the concentration of the oxidant, such as persulfate, generally leads to a higher degradation rate due to the increased generation of reactive radicals. nih.gov
Water Matrix Components: The presence of other substances in the water can either promote or inhibit degradation. Humic acid, a component of dissolved organic matter (DOM), can inhibit the decomposition of benzophenones by scavenging radicals. nih.govrsc.org Conversely, ions like nitrate (NO₃⁻) have been shown to promote degradation, while bromide (Br⁻) can have an inhibitory effect. nih.gov The presence of effluent organic matter (EfOM) has been demonstrated to significantly reduce the degradation kinetics of representative micro-contaminants in various UV-AOPs. nih.gov
The following table summarizes the influence of various parameters on the degradation kinetics of benzophenones in AOPs.
| Parameter | Effect on Degradation Rate | Rationale |
| pH | Variable | Affects the speciation of the compound and the generation/stability of reactive oxygen species. nih.gov |
| Oxidant Dosage | Increases (up to a point) | Higher concentration leads to more radical generation. nih.gov |
| Humic Acid (DOM) | Decreases | Scavenges reactive radicals, competing with the target pollutant. nih.gov |
| Nitrate (NO₃⁻) | Increases | Can participate in photochemical reactions that generate additional radicals. nih.gov |
| Bromide (Br⁻) | Decreases | Can scavenge primary radicals to form less reactive bromide radicals. nih.gov |
Identification and Characterization of Transformation Products
Analytical Techniques for Degradation Product Elucidation
Chromatographic methods are fundamental for separating the complex mixture of parent compound and its various transformation products. ijmr.net.in
High-Performance Liquid Chromatography (HPLC) is a primary tool, often coupled with UV detection, for separating and quantifying the components. ijmr.net.inresearchgate.net
Gas Chromatography (GC) is suitable for analyzing volatile and semi-volatile degradation products. ijmr.net.in
For structural elucidation, mass spectrometry (MS) is indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques that provide molecular weight information and fragmentation patterns, allowing for the identification of unknown compounds. ijmr.net.innih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) offers similar capabilities for GC-amenable compounds. ijmr.net.in
Spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify changes in functional groups, indicating structural modifications to the parent molecule during degradation. ijmr.net.in
Proposed Mechanistic Pathways for Product Formation (e.g., Hydroxylation, Nitrosylation, Dimerization)
The degradation of 2,4-dihydroxybenzophenone proceeds through several reaction pathways, depending on the specific AOP employed.
Hydroxylation: This is a common pathway in AOPs where hydroxyl radicals attack the aromatic rings of the benzophenone molecule, adding hydroxyl (-OH) groups. This often represents an initial step towards ring cleavage and further mineralization. Studies on the related compound 2,4,4'-trihydroxybenzophenone (B74534) have shown that hydroxylation is a key transformation process. nih.gov
Polymerization/Dimerization: Under certain oxidative conditions, radical-induced coupling of the parent molecule or its initial transformation products can lead to the formation of dimers and other polymeric substances. nih.gov
C-C Bond Cleavage: The bond connecting the two phenyl rings can be cleaved, leading to the formation of simpler aromatic compounds like substituted phenols and benzoic acids. nih.gov
Singlet Oxygen-Mediated Reactions: In the case of the self-accelerated photodegradation of BP-1, the reaction with singlet oxygen leads to a unique set of products. Four specific photoactive products have been identified: 2-methylenenaphthalen-1(2H)-one, (E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid, (1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid, and 2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid. acs.orgbohrium.com
Environmental Implications of Identified Transformation Products
The TPs of 2,4-dihydroxybenzophenone can have several environmental implications:
Increased Toxicity: Some degradation byproducts may be more toxic to aquatic organisms than the parent compound. nih.gov
Endocrine Disrupting Activity: Benzophenones are known for their potential endocrine-disrupting effects. nih.gov It is crucial to determine if the TPs retain, lose, or have enhanced endocrine activity. For instance, 4,4'-dihydroxybenzophenone, a related compound, has shown strong estrogenic activity. nih.govresearchgate.net
Persistence: Intermediates may be more or less persistent in the environment than the original molecule.
Influence on Other Contaminants: A significant finding is that the transformation products of BP-1 can be photoactive themselves. acs.orgbohrium.com These products can sensitize the photodegradation of the parent compound and also contribute to the indirect photodegradation of other co-existing organic contaminants, thereby influencing their environmental fate. acs.orgbohrium.com
Influence of Environmental Factors on Photochemical Fate
The ultimate photochemical fate of 2,4-dihydroxybenzophenone in the environment is dictated by a range of factors that influence both direct and indirect photolysis pathways.
Sunlight Intensity: The rate of photochemical degradation is directly related to the intensity and spectral distribution of solar radiation.
Water Chemistry: As discussed in the kinetics section, pH, alkalinity, and the presence of inorganic ions (NO₃⁻, Br⁻) can significantly impact reaction rates and pathways. nih.gov
Dissolved Organic Matter (DOM): DOM plays a dual role in the photochemical fate of pollutants. rsc.org It can act as a photosensitizer, absorbing light and producing reactive species (¹O₂, •OH, triplet state DOM) that accelerate the indirect photodegradation of 2,4-dihydroxybenzophenone. Conversely, DOM can also act as a light screen, reducing the amount of UV radiation available for direct photolysis, and can scavenge reactive species, thereby inhibiting degradation. rsc.org
Salinity: Salinity has been shown to negatively affect the extraction of 2,4-dihydroxybenzophenone, which may imply an influence on its partitioning and availability for photochemical reactions in estuarine and marine environments. nih.gov
Impact of pH and Ionic Strength on Degradation Efficacy
The pH of an aqueous solution can profoundly influence the photochemical degradation of organic compounds, particularly those with ionizable functional groups like the hydroxyl groups in 2,4-dihydroxybenzophenone. The speciation of the molecule, whether in its neutral or ionized form, can alter its light absorption characteristics and reactivity towards photochemically generated transient species.
Studies on the related compound benzophenone-4 (BP-4), which also possesses a phenolic hydroxyl group, have demonstrated that the deprotonated (anionic) form exhibits a faster degradation rate compared to the neutral form. This is attributed to the higher molar absorption coefficients of the anionic species in the solar spectrum range and a greater susceptibility to degradation via direct photolysis. Given the structural similarities, it is highly probable that the photodegradation of 2,4-dihydroxybenzophenone is also enhanced at higher pH values where its hydroxyl groups are deprotonated.
The ionic strength of the water can also play a role in the photodegradation of organic pollutants. The presence of various ions can influence the activity of the target compound and the reactive species involved in its degradation. For instance, a study on benzophenone (BP), the parent compound of 2,4-dihydroxybenzophenone, showed that the addition of a mixture of common anions (Cl⁻, SO₄²⁻, and HCO₃⁻) suppressed its degradation in Milli-Q water at a low concentration level (1.0 µg·L⁻¹) by 20% shd-pub.org.rs. This suppression is often attributed to the scavenging of reactive oxygen species by these ions, thereby reducing their availability to react with the target pollutant. However, at higher concentrations of BP and dissolved organic carbon, the effect of anions was less pronounced, indicating a complex interplay of factors shd-pub.org.rs.
Table 1: Effect of Water Matrix on the Removal of Benzophenone by UV Irradiation shd-pub.org.rs
| Water Matrix | Initial BP Concentration (µg·L⁻¹) | Removal after 4h (%) |
| Milli-Q water | 1.0 | 56 |
| Milli-Q water | 10 | 45 |
| Synthetic water (with anions) | 1.0 | 35 |
| Synthetic water (with anions) | 10 | 49 |
Note: Data is for benzophenone, not 2,4-dihydroxybenzophenone. Synthetic water contained a mixture of Cl⁻, SO₄²⁻, and HCO₃⁻.
Effects of Natural Organic Matter and Dissolved Oxygen
Natural organic matter (NOM), a complex mixture of organic compounds found in all-natural waters, plays a dual role in the photochemical transformation of 2,4-dihydroxybenzophenone. NOM can act as a photosensitizer, absorbing sunlight and producing reactive oxygen species (ROS) such as singlet oxygen (¹O₂), hydroxyl radicals (•OH), and triplet excited states of DOM (³DOM*), which can then degrade the target compound. Conversely, NOM can also act as a light screen, absorbing UV radiation and reducing the amount of light available for the direct photolysis of the pollutant. Furthermore, NOM can quench the excited states of the pollutant and scavenge the photochemically generated ROS, thereby inhibiting degradation researchgate.net.
A study specifically investigating the photodegradation of 2,4-dihydroxybenzophenone found that dissolved organic matter extracted from coastal seawaters (CS-DOM) and freshwaters (FW-DOM) exhibited disparate effects. The CS-DOM promoted the photodegradation of BP-1 primarily through the action of ³DOM, while in the presence of FW-DOM, ³DOM, ¹O₂, and •OH were all responsible for its degradation nih.gov. This highlights that the source and character of NOM are critical in determining its net effect on the photochemical fate of 2,4-dihydroxybenzophenone.
Dissolved oxygen is a crucial component in the photochemical degradation of many organic pollutants. It is a precursor for the formation of various reactive oxygen species. For instance, singlet oxygen (¹O₂), a key reactive species in the degradation of 2,4-dihydroxybenzophenone, is generated through the energy transfer from the excited triplet state of a photosensitizer to ground-state molecular oxygen (³O₂) bohrium.com. Therefore, the concentration of dissolved oxygen can directly influence the rate of indirect photodegradation. In oxygen-depleted (anoxic) conditions, the formation of singlet oxygen and other oxygen-dependent ROS would be significantly reduced, likely leading to a slower degradation rate.
One study on the photocatalytic degradation of an organic dye demonstrated that oxygen was a decisive factor in enhancing the process. Increasing the dissolved oxygen content from 2.8 to 3.9 mgL⁻¹ led to a significant increase in the degradation rate constant fortunejournals.com. While this study was not on 2,4-dihydroxybenzophenone, it illustrates the fundamental importance of dissolved oxygen in photochemical degradation processes.
Table 2: Contribution of Reactive Species to the Photodegradation of 2,4-Dihydroxybenzophenone in the Presence of Different DOM Types nih.gov
| DOM Type | ³DOM* Contribution (%) | ¹O₂ Contribution (%) | •OH Contribution (%) |
| Coastal Seawater DOM (CS-DOM) | Major contributor | - | - |
| Freshwater DOM (FW-DOM) | Contributor | Contributor | Contributor |
Matrix Effects in Complex Water Systems (e.g., River Water, Wastewater Effluent)
The degradation of 2,4-dihydroxybenzophenone in real-world aquatic environments such as river water and wastewater effluent is significantly more complex than in purified laboratory water. These complex matrices contain a myriad of constituents, including dissolved organic and inorganic compounds, suspended particles, and microorganisms, all of which can influence the photochemical transformation of the target compound.
The "matrix effect" refers to the combined influence of all these components on the degradation process. In river water, the presence of varying concentrations and types of natural organic matter, as well as inorganic ions like nitrate and bicarbonate, will dictate the dominant degradation pathways. For example, a study on the photodegradation of benzophenones in the presence of nitrate showed a significant linear correlation between the degradation rate of BP-1 and the nitrate concentration researchgate.net. Nitrite, another common ion in aquatic systems, can also sensitize the photodegradation of BP-1 through the generation of hydroxyl radicals and nitrogen dioxide radicals researchgate.net.
Wastewater effluent is an even more complex matrix, often characterized by high concentrations of dissolved organic carbon (DOC), nutrients, and various other micropollutants. The high DOC content in wastewater effluent can lead to significant light attenuation, reducing the efficiency of direct photolysis. However, the effluent organic matter can also act as a potent photosensitizer, accelerating the indirect photodegradation of 2,4-dihydroxybenzophenone. The net effect will depend on the specific composition of the effluent.
A study on the degradation of benzophenone in different water matrices provides some insight into these effects. The removal of benzophenone was found to be influenced by the presence of a dissolved organic carbon (DOC) surrogate and a mixture of anions shd-pub.org.rs.
Table 3: Removal of Benzophenone in Different Water Matrices with and without a DOC Surrogate shd-pub.org.rs
| Water Matrix | Initial BP Concentration (µg·L⁻¹) | DOC Surrogate Concentration (mg·L⁻¹) | Removal after 4h (%) |
| Milli-Q water | 1.0 | 0 | 56 |
| Milli-Q water with DOC | 1.0 | 1.0 | 70 |
| Milli-Q water with DOC | 10 | 10 | 45 (no observable difference from Milli-Q alone) |
| Synthetic water (with anions) | 1.0 | 0 | 35 |
| Synthetic water with DOC | 1.0 | 1.0 | 80 |
Note: Data is for benzophenone, not 2,4-dihydroxybenzophenone.
These findings underscore the importance of considering the specific characteristics of the water matrix when assessing the environmental fate of 2,4-dihydroxybenzophenone. The complex interplay of pH, ionic strength, natural organic matter, dissolved oxygen, and other constituents in river water and wastewater effluent will ultimately determine its persistence and transformation in the aquatic environment.
Environmental Occurrence, Fate, and Distribution
Spatial and Temporal Distribution in Environmental Compartments
2,4-Dihydroxybenzophenone (B1670367) has been detected across a range of environmental settings, reflecting its journey from consumer products to the natural world. Its presence is documented in aquatic ecosystems, solid environmental matrices, and to a lesser extent, considered in atmospheric contexts.
Detection in Aquatic Ecosystems (Surface Water, Groundwater, Pore Water)
As a component of sunscreens and other personal care products, 2,4-dihydroxybenzophenone frequently enters aquatic environments through direct release during recreational activities and indirect discharge from wastewater treatment plants (WWTPs). nih.gov Consequently, it has been identified in various aqueous systems.
Studies have consistently reported the presence of BP-1 in surface waters. For instance, in a study of a tropical urban watershed, total benzophenone (B1666685) concentrations, including 2,4-dihydroxybenzophenone, in overlying bulk water ranged from 19 to 230.8 ng L⁻¹. researchgate.netacs.org Another study detected BP-1 in river water at concentrations up to 1 mg/m³. not.pl The detection rates of BP-1 in some studies have been reported to be higher than 80%, with maximum concentrations reaching 12.60 ng L⁻¹. nih.gov
The presence of 2,4-dihydroxybenzophenone in groundwater has also been documented, although it is generally found at lower concentrations compared to surface water. One study noted its detection in four out of five groundwater samples. nih.gov The occurrence in groundwater suggests its potential to leach from surface water or contaminated soils.
Pore water, the water filling the spaces between sediment particles, also contains measurable concentrations of 2,4-dihydroxybenzophenone. In the aforementioned tropical urban watershed study, concentrations in pore water were found to be between 48 and 115 ng L⁻¹. researchgate.netacs.org
Table 1: Detection of 2,4-Dihydroxybenzophenone in Aquatic Ecosystems
| Aquatic Compartment | Concentration Range | Reference |
|---|---|---|
| Surface Water | 19 - 230.8 ng L⁻¹ | researchgate.netacs.org |
| Surface Water | Up to 1 mg/m³ | not.pl |
| Surface Water | Up to 12.60 ng L⁻¹ | nih.gov |
| Groundwater | Detected in 4 of 5 samples | nih.gov |
| Pore Water | 48 - 115 ng L⁻¹ | researchgate.netacs.org |
Presence in Solid Environmental Matrices (Sediments, Suspended Particulates, Sewage Sludge, Indoor Dust)
Due to its physicochemical properties, 2,4-dihydroxybenzophenone has a tendency to associate with solid materials in the environment. nih.gov This leads to its accumulation in sediments, suspended solids, and sewage sludge.
In river sediments, concentrations of 2,4-dihydroxybenzophenone have been reported, with one study finding levels ranging from not detected to 359.92 ng g⁻¹ dry weight (dw). nih.gov Another investigation in a tropical urban watershed measured surficial sediment concentrations between 6 and 37 ng g⁻¹ dw. researchgate.netacs.org Suspended solids in the water column can exhibit significantly higher concentrations, with one study reporting a range of 295 to 5813 ng g⁻¹ dw. researchgate.netacs.org
Sewage sludge, a byproduct of wastewater treatment, is a significant sink for many organic pollutants, including 2,4-dihydroxybenzophenone. Research has documented its presence in sludge, with one study reporting the sum of concentrations of several benzophenones, including BP-1, in the range of 104 to 6370 ng g⁻¹ dw in samples from five wastewater treatment plants. acs.org The analysis of sewage sludge can provide insights into the chemical usage patterns within a community. nih.gov
The presence of 2,4-dihydroxybenzophenone has also been noted in indoor dust, indicating that its sources are not limited to direct environmental discharge but also include indoor use of products containing this compound.
Table 2: Presence of 2,4-Dihydroxybenzophenone in Solid Environmental Matrices
| Solid Matrix | Concentration Range | Reference |
|---|---|---|
| Sediment | Not Detected - 359.92 ng g⁻¹ dw | nih.gov |
| Surficial Sediments | 6 - 37 ng g⁻¹ dw | researchgate.netacs.org |
| Suspended Solids | 295 - 5813 ng g⁻¹ dw | researchgate.netacs.org |
| Sewage Sludge | 104 - 6370 ng g⁻¹ dw (sum of benzophenones) | acs.org |
| Indoor Dust | Detected |
Atmospheric Distribution and Transport Considerations
Environmental Transport and Partitioning Dynamics
The movement and distribution of 2,4-dihydroxybenzophenone in the environment are governed by its inherent chemical properties and interactions with different environmental media. Adsorption, desorption, and volatilization are key processes that determine its ultimate fate.
Adsorption and Desorption Processes with Environmental Solids
2,4-Dihydroxybenzophenone is expected to adsorb to suspended solids and sediment in aquatic environments. nih.gov This partitioning behavior is influenced by its lipophilic character. nih.gov Adsorption is a key process in the removal of organic pollutants from water and their accumulation in solid matrices like soil and sediment. upc.edu
Biofilms, which are communities of microorganisms attached to surfaces, can also play a role in the sorption of 2,4-dihydroxybenzophenone. acs.org Studies have shown that biofilms can act as both accumulators and biodegraders of hydrophobic compounds. The organic matter content of soil and sediment is a crucial factor influencing the extent of adsorption. upc.edu The process of adsorption can extend the residence time of the compound in a particular environmental compartment. upc.edu
Volatilization and Atmospheric Transport Modeling
Volatilization of 2,4-dihydroxybenzophenone from water surfaces is not considered to be a significant environmental fate process. nih.gov This is based on its estimated Henry's Law constant, which indicates a low tendency to partition from water to air. nih.govepa.gov Furthermore, as this compound can exist partially in its anionic form in the typical pH range of environmental waters (pH 5 to 9), its potential for volatilization is further reduced. nih.gov
While specific atmospheric transport models for 2,4-dihydroxybenzophenone are not widely reported, models for other semi-volatile organic compounds, such as pesticides, take into account factors like vapor pressure, soil moisture, and meteorological conditions to predict their emissions from soil and subsequent atmospheric transport. nih.gov Given the low volatility of 2,4-dihydroxybenzophenone, significant long-range atmospheric transport is not anticipated to be a primary distribution pathway.
Potential for Bioaccumulation in Aquatic Food Webs
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues. A key metric for assessing this potential is the Bioconcentration Factor (BCF), which quantifies the extent of a chemical's accumulation in an aquatic organism directly from the water.
Interactive Data Table: Estimated Bioaccumulation Potential of 2,4-Dihydroxybenzophenone
| Parameter | Value | Method | Implication | Source |
| Bioconcentration Factor (BCF) in fish | 11 | Estimated via regression-derived equation | Low potential for bioconcentration | nih.gov |
Natural Attenuation Mechanisms in Ecosystems
Natural attenuation encompasses the physical, chemical, and biological processes that act to reduce the mass, toxicity, mobility, volume, or concentration of contaminants in the environment without human intervention. For 2,4-dihydroxybenzophenone, microbial biodegradation and sorption are key mechanisms.
Microbial Biodegradation Pathways in Soil and Water
The breakdown of chemical compounds by microorganisms is a critical process for the self-purification of ecosystems. While comprehensive studies detailing the specific microbial degradation pathways of 2,4-dihydroxybenzophenone in soil and water are limited, general principles of microbial metabolism of aromatic compounds suggest potential routes. It is known that the rate of microbial degradation of benzophenones in aquatic environments is influenced by the types and abundance of microorganisms present. nih.gov Some research indicates that 2,4-dihydroxybenzophenone (also known as Benzophenone-1 or BP-1) is a biodegradation product of the more widely studied benzophenone-3. nih.gov Furthermore, it has been suggested that BP-1 can be more readily photodegraded compared to its parent compound, BP-3. nih.gov
Sorption to Geologic and Organic Colloidal Materials
Sorption is a process where a chemical substance adheres to the surface of solid particles, such as soil, sediment, or suspended organic matter. This process can significantly influence a chemical's mobility and bioavailability in the environment. The extent of sorption is often quantified by the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
Spectroscopic and Computational Chemistry Investigations
Advanced Spectroscopic Characterization
The molecular structure and electronic properties of 2,4-Dihydroxybenzophenone (B1670367) have been extensively studied using a variety of advanced spectroscopic techniques. These methods provide detailed insights into the vibrational modes, the chemical environment of individual atoms, fragmentation patterns, and electronic transitions within the molecule.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the structural features of 2,4-Dihydroxybenzophenone. The spectra are characterized by absorption or scattering bands corresponding to specific molecular vibrations, such as stretching and bending of bonds.
Studies using Fourier-transform infrared (FTIR) and Fourier-transform (FT-Raman) spectroscopy have confirmed the presence of key functional groups. researchgate.net A significant feature in the vibrational spectrum of 2,4-Dihydroxybenzophenone is the intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl group oxygen. This interaction influences the vibrational frequencies of both the O-H and C=O bonds. The IR spectrum of related 2-hydroxybenzophenone (B104022) derivatives shows distinct bands for both free and chelated hydroxyl groups. researchgate.net For instance, the chelated hydroxyl group involved in the hydrogen bond typically appears at a lower wavenumber (around 3265 cm⁻¹) compared to a free hydroxyl group (around 3367 cm⁻¹). researchgate.net Similarly, the carbonyl (C=O) stretching vibration is observed at a lower frequency (typically 1615–1620 cm⁻¹) than in benzophenones lacking the ortho-hydroxyl group, which is indicative of the weakening of the C=O bond due to the intramolecular hydrogen bonding. edulll.gr
The aromatic rings give rise to characteristic C-H and C=C stretching vibrations. The C-H stretching vibrations in the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region, while the C=C stretching vibrations within the rings appear in the 1600-1450 cm⁻¹ range.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| O-H Stretch (Intramolecularly bonded) | 3200 - 3450 | Stretching vibration of the hydroxyl group at C2, hydrogen-bonded to the carbonyl oxygen. edulll.gr |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of the carbon-hydrogen bonds on the two aromatic rings. |
| C=O Stretch (Intramolecularly bonded) | 1615 - 1630 | Stretching vibration of the carbonyl group, with its frequency lowered by the hydrogen bond. edulll.gr |
| C=C Stretch (Aromatic) | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. |
Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides precise information about the carbon-hydrogen framework of 2,4-Dihydroxybenzophenone. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environments, offering confirmation of the molecular structure.
In the ¹H NMR spectrum, the proton of the hydroxyl group at the C2 position, which is involved in the strong intramolecular hydrogen bond, appears as a distinct singlet at a very downfield chemical shift, often above δ 10.0 ppm. This significant deshielding is a classic indicator of such a hydrogen bond. The protons on the aromatic rings appear in the aromatic region (typically δ 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern of the hydroxyl and benzoyl groups.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield shift, often in the range of δ 199-201 ppm in related dihydroxybenzophenones. edulll.gr The carbons bearing the hydroxyl groups (C2 and C4) are also significantly shifted due to the electron-donating effect of the oxygen atoms.
Note: Specific chemical shift values can vary slightly depending on the solvent used for analysis.
| Atom | Typical Chemical Shift (δ, ppm) | Description |
| ¹H (2-OH) | > 10.0 | Proton of the C2 hydroxyl group, deshielded due to strong intramolecular H-bonding. |
| ¹H (Aromatic) | 6.0 - 8.0 | Protons attached to the two aromatic rings. |
| ¹³C (C=O) | 199 - 201 | Carbonyl carbon, highly deshielded. edulll.gr |
| ¹³C (C-OH) | 160 - 165 | Aromatic carbons directly bonded to the hydroxyl groups. |
| ¹³C (Aromatic) | 100 - 140 | Other carbon atoms within the aromatic rings. |
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of 2,4-Dihydroxybenzophenone and for studying its fragmentation pathways. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) are commonly employed.
The nominal molecular weight of 2,4-Dihydroxybenzophenone (C₁₃H₁₀O₃) is 214 g/mol . High-resolution mass spectrometry can confirm the exact mass, which is calculated to be 214.062994 Da. nih.gov
Under electron ionization (EI) or other ionization techniques like atmospheric pressure chemical ionization (APCI), the molecule undergoes characteristic fragmentation. Collision-induced dissociation (CID) studies on protonated hydroxybenzophenone isomers reveal common fragmentation routes. semanticscholar.org The fragmentation of 2,4-Dihydroxybenzophenone typically involves the cleavage of the bonds adjacent to the carbonyl group. Key fragment ions observed in the mass spectrum include:
[M]⁺ or [M+H]⁺ : The molecular ion or protonated molecule, confirming the molecular weight.
m/z 213 : Resulting from the loss of a hydrogen atom ([M-H]⁺). massbank.eu
m/z 137 : This fragment corresponds to the dihydroxybenzoyl cation ([C₇H₅O₃]⁺), formed by the cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring. massbank.eu
m/z 121 : Corresponds to the hydroxyphenoxy cation, a common fragment in hydroxybenzophenones. semanticscholar.org
m/z 105 : This fragment represents the benzoyl cation ([C₇H₅O]⁺), formed by the cleavage of the bond between the carbonyl carbon and the dihydroxyphenyl ring. semanticscholar.orgmassbank.eu
| m/z Value | Proposed Fragment Ion | Formula |
| 214 | Molecular Ion [M]⁺ | [C₁₃H₁₀O₃]⁺ |
| 213 | [M-H]⁺ | [C₁₃H₉O₃]⁺ |
| 137 | Dihydroxybenzoyl cation | [C₇H₅O₃]⁺ |
| 121 | Hydroxyphenoxy cation | [C₆H₅O₂]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental to understanding the primary function of 2,4-Dihydroxybenzophenone as a UV absorber. The molecule exhibits strong absorption in the UVA and UVB regions of the electromagnetic spectrum due to electronic transitions within its chromophoric system.
The UV-Vis spectrum of 2,4-Dihydroxybenzophenone in solution (e.g., methanol (B129727) or ethanol) typically shows multiple absorption bands. nih.govmdpi.com These bands are attributed to π→π* and n→π* electronic transitions within the conjugated system formed by the aromatic rings and the carbonyl group. The presence of the electron-donating hydroxyl groups causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzophenone (B1666685). researchgate.net
Reported absorption maxima (λmax) include peaks around 292 nm and 323 nm. nih.gov The intense absorption band around 292 nm is typically assigned to a π→π* transition, while the band at longer wavelengths (around 323 nm) is also characteristic of the extended conjugated system and contributes significantly to its UV filtering capacity. nih.govmdpi.com The absorption mechanism involves the excitation of an electron, and the energy is dissipated through non-radiative pathways, a process facilitated by the intramolecular hydrogen bond.
Studies have also investigated the effect of solvent polarity on the UV spectrum, a phenomenon known as solvatochromism. Changes in solvent can shift the position of the absorption bands, providing further insight into the nature of the electronic transitions.
| Wavelength (λmax) | Molar Absorptivity (log ε) | Transition Type (Tentative) |
| ~292 nm | 4.12 | π→π |
| ~323 nm | 4.00 | π→π |
Data obtained in methanol. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental data and providing a deeper understanding of the molecular properties of 2,4-Dihydroxybenzophenone. DFT calculations are used to predict molecular geometry, analyze vibrational spectra, investigate electronic structure, and rationalize chemical reactivity. semanticscholar.orgnih.gov
A key focus of computational studies on 2,4-Dihydroxybenzophenone and related compounds is the characterization of the intramolecular hydrogen bond. researchgate.net DFT calculations can accurately predict the bond lengths and angles of the molecule's lowest energy conformation, confirming the planar six-membered ring formed by the hydrogen bond (O-H···O=C). This structural feature is crucial for its photostability and UV-absorbing properties.
Furthermore, DFT calculations are used to compute theoretical vibrational frequencies. nih.gov By comparing these calculated frequencies with experimental IR and Raman spectra, a more detailed and accurate assignment of the vibrational modes can be achieved.
The electronic properties of the molecule are also explored using DFT. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the electronic transitions observed in the UV-Vis spectrum. The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's stability and reactivity. nih.gov These computational approaches are also vital for rationalizing the fragmentation patterns observed in mass spectrometry by calculating the energies of different fragment ions and transition states. semanticscholar.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational flexibility and non-covalent interactions over time. nih.govfrontiersin.org For 2,4-dihydroxybenzophenone, MD simulations can elucidate how the molecule behaves in different environments, such as in solution or interacting with other molecules, which is crucial for understanding its function as a UV absorber.
Conformational analysis through MD simulations reveals the accessible shapes a molecule can adopt. nih.gov The simulations track the positions of atoms over time, allowing for the characterization of key dihedral angles and the identification of stable conformers. The flexibility of the bond connecting the two phenyl rings and the orientation of the hydroxyl groups are of particular interest in 2,4-dihydroxybenzophenone. Studies on similar phenolic compounds, such as dihydroxybenzene isomers, have utilized MD simulations to explore conformational changes and their impact on intermolecular associations in solution. mdpi.comnih.gov These simulations can quantify the preference for specific conformations and the energy barriers between them.
MD simulations are also instrumental in detailing intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the behavior of 2,4-dihydroxybenzophenone in condensed phases. researchgate.netdovepress.com For instance, simulations can model the interaction of the hydroxyl and carbonyl groups with solvent molecules, revealing the structure and dynamics of the solvation shell. nih.gov The radial distribution function (RDF) is a common analytical tool derived from MD trajectories that provides a probabilistic measure of finding one atom at a certain distance from another, offering a clear picture of hydrogen bond formation and other specific interactions. nih.gov In studies of related systems, MD simulations have been used to calculate interaction energies between sunscreen molecules and polymers, identifying critical energy thresholds for binding and demonstrating how factors like temperature can modulate these interactions. nih.gov
Table 1: Parameters and Analyses in Molecular Dynamics Simulations for Phenolic Compounds
| Parameter/Analysis | Description | Relevance to 2,4-Dihydroxybenzophenone |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. Examples include GAFF (General Amber Force Field). mdpi.comnih.gov | Defines the interactions between atoms, enabling the simulation of molecular motion and conformational changes. |
| Solvent Model | Explicit representation of solvent molecules (e.g., water, ethanol) to accurately model solute-solvent interactions. | Crucial for understanding how solvents affect the conformation and hydrogen-bonding patterns of the molecule. |
| Simulation Time | The duration of the simulation, typically in the nanosecond (ns) to microsecond (µs) range. nih.gov | Must be long enough to allow the system to reach equilibrium and adequately sample conformational space. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a molecule over time, relative to a reference structure. frontiersin.orgdovepress.com | Used to assess the stability of the simulation and identify significant conformational changes. |
| Radius of Gyration (Rg) | A measure of the compactness of a molecule's structure. nih.govdovepress.com | Indicates whether the molecule adopts a more folded or extended conformation during the simulation. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. nih.gov | Quantifies the strength and distance of intermolecular interactions, particularly hydrogen bonds with solvent or other molecules. |
| Interaction Energy Calculation | Computes the non-bonded interaction energies (van der Waals and electrostatic) between the molecule and its environment. nih.gov | Helps to understand the strength of binding to other molecules or surfaces. |
Quantum Chemical Calculations for UV Absorption Properties and Excited States
Quantum chemical calculations are indispensable for understanding the electronic structure of 2,4-dihydroxybenzophenone and predicting its interaction with ultraviolet light. Methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model UV absorption properties and characterize electronic excited states with a favorable balance of accuracy and computational cost. rsc.orgchemrxiv.orgresearchgate.net
The process typically begins with geometry optimization of the ground state using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311+G(d,p). mdpi.com This step identifies the most stable molecular structure. Following optimization, TD-DFT is employed to calculate the vertical excitation energies, which correspond to the wavelengths of maximum UV absorbance (λmax). rsc.org
Studies have systematically compared the performance of various functionals for calculating the UV spectrum of 2,4-dihydroxybenzophenone in a solvent like ethanol. mdpi.comresearchgate.net It has been found that while some functionals (e.g., B3LYP, PBE0) predict a single absorption peak, others (e.g., CAM-B3LYP, M06-2X, ω-B97XD) correctly reproduce the two distinct absorption peaks observed experimentally. mdpi.com The M06-2X functional, in particular, has shown high agreement with experimental data for this compound. mdpi.com These calculations confirm that the absorption is primarily due to π→π* transitions, which are characteristic of aromatic systems.
Furthermore, these computational methods allow for a detailed investigation of how chemical modifications affect the molecule's UV absorption. By substituting different functional groups at various positions on the phenyl rings, researchers can predict shifts in the absorption spectrum. mdpi.comresearchgate.netmdpi.com For example, the addition of electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption peaks, thereby tuning the UV-absorbing properties of the molecule. mdpi.commdpi.comresearchgate.net Analysis of the molecular orbitals involved in the electronic transitions provides a fundamental explanation for these observed shifts. The strength of the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen is a critical factor influencing the photophysical properties, and its modulation by substituents can also be quantified through these calculations. mdpi.comresearchgate.netresearchgate.net
Table 2: Comparison of Experimental and Calculated UV Absorption Maxima (λmax) for 2,4-Dihydroxybenzophenone
| Method | Solvent | Calculated λmax 1 (nm) | Calculated λmax 2 (nm) | Reference |
|---|---|---|---|---|
| Experimental | Ethanol | ~288 | ~325 | mdpi.comresearchgate.net |
| TD-DFT (M06-2X) | Ethanol | ~285 | ~320 | mdpi.comresearchgate.net |
| TD-DFT (CAM-B3LYP) | Ethanol | ~280 | ~315 | mdpi.comresearchgate.net |
| TD-DFT (ω-B97XD) | Ethanol | ~278 | ~312 | mdpi.comresearchgate.net |
| TD-DFT (B3LYP) | Ethanol | - | ~310 | mdpi.comresearchgate.net |
| TD-DFT (PBE0) | Ethanol | - | ~305 | mdpi.comresearchgate.net |
Photocrystallographic Studies for Solid-State Photochemistry
Photocrystallography is an advanced experimental technique that combines X-ray crystallography with photoexcitation to study the transient or metastable structures of molecules in the crystalline state. This method provides direct insight into the geometric changes that occur during a photochemical reaction, capturing atomic-resolution snapshots of molecules in their excited states.
However, performing photocrystallographic experiments on pure molecular crystals can be challenging. High concentrations of the photoactive species can lead to low optical penetration depth and potential crystal degradation upon irradiation. acs.org A strategy to overcome these limitations is "solid-state dilution," where the photoactive molecule is co-crystallized with an inert host molecule. acs.orgacs.org
In the context of 2,4-dihydroxybenzophenone, a study has successfully demonstrated this approach by co-crystallizing it with 4,13-diaza-18-crown-6 (DC). acs.orgacs.org The resulting co-crystal, with the stoichiometry 2(2,4-dihydroxybenzophenone)·(4,13-diaza-18-crown-6), was analyzed using single-crystal X-ray diffraction. The analysis revealed that the fundamental molecular conformation of 2,4-dihydroxybenzophenone is largely preserved within the co-crystal structure when compared to its pure (homomolecular) crystal form. acs.orgacs.org This high degree of structural similarity is a critical finding, as it suggests that the photochemical properties and reaction pathways observed in the co-crystal are likely to be representative of those in the pure solid state. acs.orgacs.org
The successful formation of this co-crystal and the retention of the molecular conformation make it a promising candidate for future time-resolved photocrystallographic studies. acs.org Such experiments could potentially elucidate the mechanism of excited-state intramolecular proton transfer (ESIPT), a key photoprotective process in benzophenones, by directly observing the structural changes in the solid state upon UV irradiation. rsc.org The solid-state dilution technique effectively prepares the system for advanced studies, such as those using pulsed X-rays from a synchrotron source to investigate short-lived excited states. acs.org
Table 3: Crystallographic Data for 2,4-Dihydroxybenzophenone and its Co-crystal
| Parameter | 2,4-Dihydroxybenzophenone (Homomolecular Crystal) | 2(2,4-DHBP)·(4,13-diaza-18-crown-6) Co-crystal |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 11.166(2) | 12.016(2) |
| b (Å) | 11.233(2) | 12.112(2) |
| c (Å) | 8.329(2) | 24.186(5) |
| β (deg) | 106.6(3) | 90.7(3) |
| Volume (ų) | 999.8(4) | 3518.7(12) |
| Reference | researchgate.net | acs.org |
Material Science Applications and Photostabilization Research
Mechanistic Principles of UV Absorption and Photostabilization
The efficacy of 2,4-dihydroxybenzophenone (B1670367) as a UV absorber is rooted in its molecular structure, which facilitates the harmless dissipation of high-energy UV radiation as heat. longchangchemical.com This process involves a series of rapid and reversible intramolecular transformations, chiefly intramolecular hydrogen bonding, keto-enol tautomerism, and excited-state intramolecular proton transfer (ESIPT).
The key to the photostabilizing action of 2,4-dihydroxybenzophenone lies in the presence of a hydroxyl group at the 2-position, adjacent to the carbonyl group. This arrangement allows for the formation of a strong intramolecular hydrogen bond, creating a stable six-membered chelate ring. mdpi.commdpi.com This hydrogen bond is the cornerstone of its UV absorption mechanism. longchangchemical.com
Upon absorbing UV radiation, the molecule is promoted to an electronically excited state. The energy absorbed facilitates the breaking of this intramolecular hydrogen bond and a subsequent intramolecular proton transfer, leading to a change in the molecule's isomeric form. mdpi.com This process is a form of keto-enol tautomerism, an equilibrium between a "keto" form (the ground state of 2,4-dihydroxybenzophenone) and an "enol" form (a higher-energy isomer). masterorganicchemistry.comlibretexts.org In this context, the initial structure is considered the "enol" form which, upon excitation, tautomerizes to the "keto" form. The molecule then rapidly returns to its ground state, dissipating the absorbed energy as thermal energy (heat) and reforming the original, stable "enol" structure with its intramolecular hydrogen bond. mdpi.com This cyclic process can be repeated numerous times, allowing a single molecule of the stabilizer to dissipate large amounts of UV energy without undergoing permanent degradation itself.
The transformation from the "enol" to the "keto" tautomer in the excited state is more accurately described as an Excited State Intramolecular Proton Transfer (ESIPT) process. nih.gov ESIPT is an ultrafast photoreaction where a proton is transferred within the molecule, in this case, from the hydroxyl group to the carbonyl oxygen. nih.govrsc.org
The process can be summarized in the following steps:
Photoexcitation: The ground-state enol form (E) absorbs a UV photon, transitioning to the excited enol form (E*).
ESIPT: In the excited state, a rapid, barrierless proton transfer occurs, converting the excited enol (E) to the excited keto tautomer (K). This tautomer is in a lower energy state than E*.
Energy Dissipation: The excited keto tautomer (K*) relaxes to its ground state (K) through non-radiative pathways, releasing the energy as heat. This step is crucial as it avoids the emission of harmful radiation (fluorescence or phosphorescence) which could sensitize the degradation of the surrounding material.
Reverse Proton Transfer: The ground-state keto tautomer (K) is unstable and rapidly undergoes a reverse proton transfer to regenerate the original, thermodynamically stable ground-state enol form (E), completing the photoprotective cycle.
This efficient ESIPT mechanism allows 2,4-dihydroxybenzophenone to function as a robust photostabilizer, effectively converting damaging UV radiation into harmless thermal energy. nih.gov
Role as a Photostabilizer in Polymer and Coating Science
2,4-Dihydroxybenzophenone is extensively used as a UV stabilizer in a variety of materials, including plastics, coatings, adhesives, and rubbers, to protect them from the degradative effects of sunlight. chemimpex.comnbinno.commdpi.com
When incorporated into a polymeric matrix, 2,4-dihydroxybenzophenone provides stabilization primarily through competitive UV absorption. It absorbs the incoming UV radiation more effectively than the polymer, thus shielding the polymer chains from photochemical damage. The compatibility and retention of the stabilizer within the polymer are crucial for long-term performance. The carbonyl group in its structure enhances compatibility with a range of polymers and resins. nbinno.com The interaction between the stabilizer and the polymer can involve physical forces like van der Waals forces. mdpi.com
However, a significant challenge with small-molecule additives like 2,4-dihydroxybenzophenone is their tendency to migrate, volatilize, or be extracted from the polymer over time, which reduces the long-term durability of the material. bohrium.com To overcome this, research has focused on creating polymerizable versions of the stabilizer. By chemically anchoring the UV absorber to the polymer backbone, its permanence is significantly increased. bohrium.com
The primary function of 2,4-dihydroxybenzophenone in polymers is to slow down their photodegradation kinetics. UV radiation initiates degradation by creating free radicals in the polymer, which leads to chain scission, cross-linking, and the formation of chromophoric groups. This manifests as undesirable changes in the material's properties, such as discoloration (yellowing), brittleness, chalking, and loss of mechanical strength, gloss, and color retention. nbinno.com
By absorbing the UV radiation before it can interact with the polymer, 2,4-dihydroxybenzophenone effectively inhibits the initial step of the degradation process. This significantly extends the service life and durability of materials exposed to sunlight, such as outdoor furniture, automotive parts, and protective coatings. chemimpex.comnbinno.com
The following table provides examples of polymers where 2,4-dihydroxybenzophenone and its derivatives are used as photostabilizers.
| Polymer/Material | Application Area | Reference |
| Polyvinyl chloride (PVC) | General Plastics | bohrium.com |
| Polystyrene | General Plastics | researchgate.net |
| Polyester | Textiles, Coatings | mdpi.comresearchgate.net |
| Cotton Fabric | Textiles | mdpi.comresearchgate.net |
| Coatings (Paints, Varnishes) | Protective Finishes | nbinno.com |
| Adhesives (Epoxy, Acrylic) | Bonding Agents | nbinno.com |
Design of Derivatives for Enhanced Material Protection
While 2,4-dihydroxybenzophenone is an effective UV absorber, there is ongoing research to design derivatives with improved properties. mdpi.com Modification of the parent structure can lead to enhanced UV absorption, better compatibility with polymers, increased thermal stability, and greater permanence. mdpi.commdpi.com
Introducing specific substituent groups onto the benzophenone (B1666685) skeleton can alter its electronic properties and, consequently, its UV absorption spectrum. Both electron-donating and electron-withdrawing groups can cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax), allowing the stabilizer to absorb a broader range of UV radiation. researchgate.netnih.gov For instance, studies have shown that adding a bromine atom at the 4'-position can shift the λmax to a longer wavelength compared to the parent compound. mdpi.com
The table below compares the maximum absorption wavelength of 2,4-dihydroxybenzophenone with one of its derivatives.
| Compound | Maximum Absorption Wavelength (λmax) | Reference |
| 2,4-Dihydroxybenzophenone | 322.0 nm | mdpi.com |
| 2,4-Dihydroxy-4'-bromodibenzophenone | 327.4 nm | mdpi.com |
Another key strategy in derivative design is the creation of polymerizable UV absorbers. This involves introducing a reactive group, such as a methacrylate, to the 2,4-dihydroxybenzophenone molecule. bohrium.com For example, 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy)benzophenone (BPMA) was synthesized by reacting 2,4-dihydroxybenzophenone with glycidyl (B131873) methacrylate. bohrium.comresearchgate.net This reactive stabilizer can then be copolymerized with other monomers (like methyl methacrylate) to become a permanent part of the polymer chain, thus preventing its migration or loss over time. bohrium.com Other derivatives have been synthesized to improve thermal stability or to introduce specific functionalities like water solubility for specialized applications. mdpi.com These design strategies aim to create more robust and durable photostabilizers for advanced material protection. google.com
Synthesis and Characterization of Substituted Benzophenones for Advanced UV Resistance
The synthesis of substituted benzophenones, such as 2,4-dihydroxybenzophenone, is a focal point of research aimed at developing advanced ultraviolet (UV) resistant materials. The strategic placement of functional groups, particularly hydroxyl and methoxy (B1213986) groups, on the benzophenone backbone is crucial for enhancing their UV absorption capabilities. Common synthetic routes are employed to produce these tailored molecules.
One prevalent method is the Friedel-Crafts acylation, which involves the reaction of a substituted benzene (B151609) with a benzoyl chloride in the presence of a Lewis acid catalyst. For creating hydroxylated benzophenones, a key synthetic strategy is the Fries rearrangement. researchgate.net This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, providing a direct pathway to introduce hydroxyl groups onto the benzophenone structure. For instance, 4-Hydroxybenzophenone has been synthesized using this method. researchgate.net Another approach involves the condensation reaction of a substituted phenol, like phloroglucinol, with benzoic acid, often utilizing a catalyst such as an Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). digitaloceanspaces.com This method has been successfully used to synthesize 2,4,6-trihydroxybenzophenone (B1214741). digitaloceanspaces.com
Once synthesized, rigorous characterization is essential to confirm the structure and purity of the substituted benzophenones and to evaluate their UV-absorbing efficacy. Standard analytical techniques include:
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the characteristic functional groups in the molecule. For example, the IR spectrum of a hydroxylated benzophenone would show distinctive vibration bands for free and chelated hydroxyl groups, a conjugated carbonyl group, and the aromatic rings. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to elucidate the precise molecular structure, confirming the position and connectivity of atoms and substituents on the aromatic rings. digitaloceanspaces.comresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: This is the primary method for evaluating the compound's ability to absorb UV radiation. The spectrum reveals the maximum absorption wavelengths (λmax) and the molar absorptivity, which are direct indicators of its effectiveness as a UV filter. digitaloceanspaces.comresearchgate.net The UV spectrum for a substituted benzophenone typically shows characteristic absorption bands for the benzophenone system. researchgate.net
Research findings indicate a strong correlation between the substitution pattern and the UV-shielding performance. The incorporation of hydroxyl groups, particularly at the 2- and 4-positions, enhances the photostabilization mechanism through an effective excited-state intramolecular proton transfer (ESIPT) process, which safely dissipates UV energy as heat. Studies have demonstrated that polymer films embedded with synthesized hydroxybenzophenones can shield almost the entire UV region (200–400 nm). researchgate.net The effectiveness of these compounds is often quantified by measuring properties like the Sun Protection Factor (SPF) in specific formulations.
Table 1: Sunscreen Activity of Synthesized 2,4,6-Trihydroxybenzophenone Data derived from a study on the sunscreen activity of 2,4,6-trihydroxybenzophenone synthesized via a condensation reaction. digitaloceanspaces.com
| Concentration (ppm) | SPF Value |
|---|---|
| 100 | 9.89 |
| 150 | 13.39 |
| 200 | 17.83 |
| 250 | 23.77 |
| 300 | 28.26 |
Quantitative Structure-Property Relationships for UV Absorption in Material Formulations
Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the physicochemical properties of molecules based on their chemical structure. In the context of material science, QSPR is instrumental in forecasting the UV absorption characteristics of benzophenone derivatives, thereby accelerating the design of novel and more effective photostabilizers. nih.gov This approach establishes a mathematical relationship between the molecular structure (represented by numerical descriptors) and a specific property, such as UV absorbance. nih.gov
The development of a QSPR model involves several key steps: descriptor generation, data splitting, model building, and validation. Descriptors can be classified into various categories, including constitutional, topological, geometrical, thermodynamic, and quantum-chemical. researchgate.net For predicting UV absorption, quantum-chemical descriptors are particularly relevant as they relate to the electronic properties of the molecule, which govern the absorption of UV light. researchgate.netnih.gov
Research in this area has led to the development of significant QSPR correlations for UV absorption. For example, a study on a diverse set of 521 organic compounds produced a seven-descriptor linear model with a high squared correlation coefficient (R² = 0.815), demonstrating a strong predictive capability. nih.gov Another model developed for a large set of 805 organic compounds also showed a significant correlation (R² = 0.692) for UV absorption intensities at a specific wavelength. researchgate.net
Key molecular descriptors that frequently appear in these models and are influential in determining the UV absorption properties of benzophenones include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. A smaller gap generally corresponds to absorption at longer wavelengths. researchgate.net
Relative Number of Double Bonds: This descriptor relates to the extent of conjugation in the molecule, which is a primary factor in UV absorption. researchgate.net
Electronic Properties: Descriptors related to the electronic nature of the molecule, derived from methods like Density Functional Theory (DFT), are crucial for understanding the toxicity and activity of benzophenones. nih.gov
Hydrophobicity: Often represented by LogP, this descriptor has been found to be important in describing the integrated toxicity of benzophenones in ecological risk assessments. nih.gov
These models allow for the virtual screening of numerous candidate structures, enabling researchers to prioritize the synthesis of compounds with the most promising UV-absorbing profiles. By understanding the relationship between specific structural features (like the type and position of substituents) and UV absorption, QSPR facilitates a more targeted and efficient design of advanced photostabilizers for various material formulations. qucosa.de
Table 2: Example Descriptors in a QSPR Model for UV Absorption This table presents descriptors identified in a study to have a significant correlation with UV absorption. researchgate.net
| Descriptor Type | Example Descriptor | Physical Significance |
|---|---|---|
| Quantum-Chemical | HOMO-LUMO energy gap | Relates to the energy required for electronic transition and absorption wavelength. |
| Constitutional | Relative number of double bonds | Indicates the degree of unsaturation and potential for π-electron conjugation. |
| Topological | Topological polar surface area | Influences intermolecular interactions and solubility. |
| Charge-Related | Maximum partial charge for a C atom | Reflects the electron distribution within the molecule. |
Advanced Analytical Methodologies for Environmental Monitoring
Sample Preparation Techniques for Diverse Environmental Matrices
The primary goal of sample preparation is to extract 2,4-dihydroxybenzophenone (B1670367) from the sample matrix, eliminate interferences, and concentrate the analyte to a level suitable for instrumental detection. The choice of technique depends heavily on the physicochemical properties of the analyte and the nature of the sample matrix. nih.gov
Solid-Phase Extraction (SPE) is a widely utilized technique for the extraction and preconcentration of 2,4-dihydroxybenzophenone from aqueous samples like river water, wastewater, and seawater. mdpi.comnih.gov This method offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, shortening preparation time, and allowing for automation. nih.gov
The selection of the sorbent material is crucial for achieving high recovery rates. For benzophenones, which are moderately polar compounds, polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) are frequently employed due to their high capacity and stability across a wide pH range. mdpi.comresearchgate.net Other sorbents like C8 and C18 have also been used effectively. mdpi.comnih.gov The extraction process typically involves conditioning the sorbent, loading the water sample (often after pH adjustment), washing away interferences, and finally eluting the retained 2,4-dihydroxybenzophenone with a small volume of an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov Studies have reported high recovery rates for 2,4-dihydroxybenzophenone from various water matrices, often ranging from 83% to 105%. researchgate.netnih.gov
| SPE Sorbent | Sample Matrix | Elution Solvent | Recovery (%) | Reference |
|---|---|---|---|---|
| Oasis HLB | River Water, Wastewater | Methanol | 91 - 96% | researchgate.net |
| Polymeric Cartridges | Wastewater, River Water | Methanol with Ammonium (B1175870) Acetate (B1210297) | 83 - 105% | researchgate.netnih.gov |
| C8 | Human Urine | Methanol:TFA (99:1 v/v) | Not specified | nih.gov |
| Multi-layered (including HLB) | Wastewater | Methanol | Not specified | nih.gov |
For solid and semi-solid environmental matrices like sediment, soil, and sludge, Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique. nih.govmdpi.com PLE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent consumption and extraction time compared to conventional methods like Soxhlet extraction. mdpi.comulpgc.es Research comparing PLE with Soxhlet and ultrasound-assisted methods for benzophenone (B1666685) extraction demonstrated superior recoveries for PLE (90.6–107.8%). mdpi.com
Other advanced extraction methods applied to solid samples include Microwave-Assisted Extraction (MAE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netulpgc.es MAE uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix. researchgate.net The QuEChERS method, a type of dispersive solid-phase extraction, is noted for its speed and simplicity and has been successfully applied to extract benzophenones from complex food matrices, suggesting its potential for environmental samples. thermofisher.com
| Matrix | Extraction Solvent | Temperature | Recovery (%) | Reference |
|---|---|---|---|---|
| Animal and Vegetation Seafood | Not specified | Not specified | 90.6 - 107.8% | mdpi.com |
| Soil | Not specified | Not specified | 97.0 - 101.0% | researchgate.net |
| Sediment | Water/Isopropanol | Not specified | Not specified | dphen1.com |
In line with the principles of green analytical chemistry, miniaturized extraction techniques, or microextraction methods, have gained prominence for the analysis of emerging contaminants like 2,4-dihydroxybenzophenone. nih.govmdpi.com These techniques are characterized by very low or no solvent consumption, simplicity, and high enrichment factors. nih.govmdpi.com
Examples include solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), and microextraction by packed sorbent (MEPS). nih.govmdpi.commdpi.com In a comparative study, MEPS was shown to be a cheap, easy, and quick method for analyzing benzophenones in water samples, although SPE provided lower detection limits. bohrium.comnih.gov Bar adsorptive microextraction (BAµE) is another promising technique that offers simple preparation, low cost, and easy manipulation for the trace analysis of UV filters in aqueous media. mdpi.com These methods are particularly valuable for environmental surveillance monitoring where high sample throughput and minimal environmental impact are desired. nih.gov
Chromatographic Separation and Advanced Detection Technologies
Following sample preparation, instrumental analysis is performed to separate, identify, and quantify 2,4-dihydroxybenzophenone. The most common analytical techniques are based on chromatography coupled with mass spectrometry. nih.govjelsciences.com
High-Performance Liquid Chromatography (HPLC) is the predominant separation technique for the analysis of 2,4-dihydroxybenzophenone and other UV filters. nih.gov Reversed-phase chromatography, typically using a C18 column, is employed to separate the analytes based on their polarity. nih.govresearchgate.net The mobile phase usually consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent such as methanol or acetonitrile. nih.govresearchgate.net
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, provides high selectivity and sensitivity. nih.govnih.gov These detectors allow for the unambiguous identification and quantification of 2,4-dihydroxybenzophenone even in complex environmental samples. researchgate.net HRMS offers the additional advantage of providing highly accurate mass measurements, which aids in the identification of unknown transformation products and metabolites. nih.gov Methods using LC-MS/MS have achieved limits of quantification in the low nanogram-per-liter range for water samples. researchgate.netnih.gov
| Chromatographic Column | Mobile Phase | Ionization Mode | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Not specified | Water/Methanol with Ammonium Acetate | Electrospray Ionization (ESI) | <1 to 32 ng L⁻¹ | researchgate.netnih.gov |
| C18 | Methanol-Water with Acetic Acid | UV Detector (not MS) | Not specified | researchgate.net |
| Not specified | Not specified | ESI | 0.16 to 2.70 ng g⁻¹ (in soil) | researchgate.net |
Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of 2,4-dihydroxybenzophenone. mdpi.combohrium.com However, due to the presence of two polar hydroxyl (-OH) groups, 2,4-dihydroxybenzophenone has low volatility and can exhibit poor chromatographic peak shape. jfda-online.com Therefore, a chemical derivatization step is typically required prior to GC analysis to convert the polar functional groups into less polar, more volatile ones. jfda-online.comgcms.cz
Silylation is the most common derivatization reaction, where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation. jfda-online.com Following derivatization, the analyte is separated on a low- to mid-polarity capillary column and detected by a mass spectrometer, which provides excellent sensitivity and selectivity for quantitative analysis. researchgate.netthermofisher.com
Ultra-High Resolution Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Complex Samples
Ultra-High Resolution Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a leading technique for the analysis of 2,4-dihydroxybenzophenone (also known as Benzophenone-1 or BP-1) in intricate environmental samples. nih.gov This method offers high sensitivity, selectivity, and reliability, often eliminating the need for the derivatization steps required by other techniques like Gas Chromatography (GC). researchgate.net
The power of UHPLC-MS/MS lies in its ability to separate the target analyte from a complex mixture of co-existing compounds and provide definitive identification and quantification. The UHPLC component utilizes columns with small particle sizes (typically under 2 μm) to achieve rapid and highly efficient separations. This is often coupled with a tandem mass spectrometer, which provides two stages of mass analysis. The first stage isolates the precursor ion of 2,4-dihydroxybenzophenone, and the second stage fragments this ion and analyzes the resulting product ions, ensuring a highly selective and sensitive detection.
In a typical application for analyzing benzophenones in honey, a complex matrix, UHPLC-MS/MS analysis was performed using a reversed-phase C18 column. uva.es The chromatographic separation was achieved using a gradient elution with a mobile phase consisting of 10 mM ammonium acetate in ultrapure water and methanol. uva.es The entire analysis, including preconcentration, could be completed in under 15 minutes. uva.es For the analysis of various cosmetic phenols, including 2,4-dihydroxybenzophenone, in human urine, another complex biological matrix, a method employing liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) was developed. dphen1.com This highlights the versatility of the technique across different sample types.
Prior to UHPLC-MS/MS analysis, a sample preparation step is essential to extract and concentrate 2,4-dihydroxybenzophenone from the environmental matrix. nih.gov Solid-phase extraction (SPE) is a commonly employed technique for water samples, while methods like solvent microextraction are used for more viscous matrices like honey. researchgate.netuva.es
Method Validation and Quality Assurance in Environmental Analysis
To ensure the reliability and accuracy of data generated from the environmental monitoring of 2,4-dihydroxybenzophenone, rigorous method validation and quality assurance procedures are indispensable. These processes verify that an analytical method is fit for its intended purpose.
Determination of Limits of Detection and Quantification in Complex Matrices
The Limit of Detection (LOD) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from background noise or a method blank. epa.gov The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be reliably measured with acceptable precision and accuracy.
For the analysis of 2,4-dihydroxybenzophenone, UHPLC-MS/MS methods have achieved very low detection and quantification limits in various complex matrices. For instance, in the analysis of honey, the LOD was found to be 0.2–1.5 µg/kg, with an LOQ of 0.5–4.7 µg/kg. uva.es In the analysis of human urine, the LOD for 2,4-dihydroxybenzophenone was reported to be in the range of 0.01 to 0.23 μg/L. dphen1.com A study on environmental water samples demonstrated that after concentrating the compounds using SPE, the proposed LC-MS/MS method could achieve LOQs ranging from less than 1 to 32 ng/L, depending on the specific compound and the type of water. researchgate.net
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| Honey | UHPLC-MS/MS | 0.2–1.5 µg/kg | 0.5–4.7 µg/kg | uva.es |
| Human Urine | LC-ESI-MS/MS | 0.01–0.23 µg/L | Not Reported | dphen1.com |
| Environmental Water | LC-MS/MS | Not Reported | <1–32 ng/L | researchgate.net |
Assessment of Recovery Rates and Matrix Effects
The assessment of recovery rates and matrix effects is critical for validating the accuracy of an analytical method for complex samples. Recovery refers to the efficiency of the extraction process in isolating the analyte from the sample matrix. biotage.com Matrix effects are the suppression or enhancement of the analyte's signal due to co-eluting substances from the sample matrix. chromatographytoday.com
In the analysis of 2,4-dihydroxybenzophenone, various studies have reported high recovery rates. For example, a method for analyzing honey showed recoveries between 81% and 116%. uva.es A study on environmental water samples using SPE achieved recoveries of 83-105%. researchgate.net Similarly, for human urine samples, recoveries ranged from 80.0% to 108%. dphen1.com
Matrix effects can be a significant challenge in complex samples. The study on honey reported that the matrix effect was less than 20% for most of the studied benzophenones. uva.es In the analysis of groundwater and river water, negligible matrix effects were recorded for 2,4-dihydroxybenzophenone. nih.gov However, the efficiency of electrospray ionization can be compound and sample-dependent, necessitating careful evaluation for each matrix. researchgate.net To compensate for matrix effects, matrix-matched calibration curves or the use of isotopically labeled internal standards are common strategies. mdpi.com
| Matrix | Method | Recovery Rate (%) | Matrix Effect | Source |
|---|---|---|---|---|
| Honey | UHPLC-MS/MS | 81 - 116 | <20% | uva.es |
| Environmental Water | LC-MS/MS | 83 - 105 | Compound and sample dependant | researchgate.net |
| Human Urine | LC-ESI-MS/MS | 80.0 - 108 | No obvious effects observed | dphen1.com |
| Groundwater | On-line SPE-LC-MS/MS | 88 - 114 | Negligible | nih.gov |
| River Water | On-line SPE-LC-MS/MS | 82 - 111 | Negligible | nih.gov |
Inter-laboratory Comparisons and Standard Reference Material Development
Inter-laboratory comparisons (ILCs), also known as proficiency tests, are an essential component of quality assurance. europa.eu They involve multiple laboratories analyzing the same sample to assess the reproducibility and comparability of their results. This process helps to identify potential biases in a method and ensures that different laboratories can produce consistent data. While ILCs are a vital element of laboratory quality assurance, specific ILC programs dedicated to the analysis of 2,4-dihydroxybenzophenone in environmental matrices are not widely documented in publicly available literature. europa.eu
The development and use of Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs) are also crucial for method validation and quality control. These are homogeneous and stable materials with certified concentrations of specific analytes. Laboratories can analyze these materials to verify the accuracy of their methods and instrument calibration. The availability of a CRM for 2,4-dihydroxybenzophenone in a relevant environmental matrix would significantly enhance the quality and comparability of monitoring data. However, similar to ILCs, the existence of a widely available, specific CRM for 2,4-dihydroxybenzophenone in environmental samples is not readily apparent from the reviewed literature. The development of such materials is a critical step for future quality assurance in the environmental monitoring of this compound.
Future Research Directions and Emerging Scientific Trends
Development of Novel and Sustainable Synthetic Pathways for 2,4-Dihydroxybenzophenone (B1670367)
Historically, the synthesis of 2,4-dihydroxybenzophenone has relied on Friedel-Crafts acylation, reacting resorcinol (B1680541) with benzoyl chloride or benzoic acid in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). google.com These traditional methods are often plagued by issues such as low yields, the need for stoichiometric amounts of moisture-sensitive catalysts, and significant waste generation, creating disposal challenges. google.com
Future research is intensely focused on overcoming these limitations by developing more sustainable and efficient synthetic routes. A significant trend is the move towards solvent-free reactions, which reduce environmental impact and can improve reaction efficiency. One study identified optimal solvent-free conditions for the reaction of resorcinol and benzoyl chloride, achieving a yield of 69.8% by carefully controlling the molar ratios of reactants and catalyst at an elevated temperature. mdpi.com Another promising avenue is the use of phase-transfer catalysts. Research has shown that adding certain surfactants, such as octadecyltrimethylammonium bromide, can significantly improve the reaction between resorcinol and benzotrichloride (B165768) in an aqueous medium, leading to higher purity (99.4%) and yield (95.7%). These catalysts facilitate the interaction between reactants that are in different phases (e.g., an aqueous phase and an organic phase), thereby enhancing the reaction rate and preventing the formation of unwanted byproducts like xanthenes.
The development of "green" chemistry approaches is paramount. Future work will likely explore:
The use of solid acid catalysts that can be easily recovered and reused.
Microwave-assisted synthesis to reduce reaction times and energy consumption.
Biocatalytic routes using enzymes for higher selectivity and milder reaction conditions.
These innovations aim to make the production of 2,4-dihydroxybenzophenone not only more economically viable but also more environmentally benign. marketreportanalytics.com
| Method | Reactants | Catalyst/Conditions | Key Findings/Drawbacks | Reference |
|---|---|---|---|---|
| Traditional Friedel-Crafts | Resorcinol, Benzoyl Chloride/Benzoic Acid | Anhydrous AlCl₃ or ZnCl₂ | Low yields, high catalyst consumption, waste disposal issues. | google.com |
| Solvent-Free Reaction | Resorcinol, Benzoyl Chloride | Aluminum Chloride, 140°C | Improved yield (69.8%) under optimized conditions. | mdpi.com |
| Phase-Transfer Catalysis | Resorcinol, Benzotrichloride | Aqueous medium with Octadecyltrimethylammonium Bromide | High purity (99.4%) and yield (95.7%); prevents byproduct formation. | |
| Aqueous N-methylpyrrolidone | Resorcinol, Benzotrihalide | Aqueous N-methylpyrrolidone solution | Produces a highly purified product, suitable for vacuum distillation. | google.com |
Comprehensive Understanding of Environmental Transformation Pathways and Product Fate
As a widely used UV filter, 2,4-dihydroxybenzophenone is frequently detected in aquatic environments, making the study of its environmental fate a critical research area. bohrium.com The primary transformation process in surface waters is photodegradation, where the compound is broken down by sunlight. bohrium.comup.pt
Recent studies have revealed a complex and intriguing photodegradation mechanism. Research has shown that the photodegradation of 2,4-dihydroxybenzophenone can be self-accelerating. bohrium.com The process is primarily driven by singlet oxygen (¹O₂), a reactive oxygen species. Intriguingly, the initial breakdown of the parent compound generates transformation products that are themselves photoactive. These products, which possess an aromatic ketone structure, can absorb light and generate more singlet oxygen, thus accelerating the degradation of the remaining 2,4-dihydroxybenzophenone. bohrium.com
Four such photoactive transformation products have been identified:
2-methylenenaphthalen-1(2H)-one
(E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid
(1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid
2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid
The discovery of these photoactive byproducts has significant implications. Their presence could influence the transformation and persistence of other organic contaminants in sunlit waters. bohrium.com This highlights a major direction for future research: to fully characterize the complete environmental transformation pathway of 2,4-dihydroxybenzophenone. This includes identifying all major and minor degradation products, assessing their individual toxicity and persistence, and understanding their collective impact on aquatic ecosystems. Such a comprehensive understanding is essential for accurate environmental risk assessment. nih.gov
Rational Design of Advanced Materials Based on 2,4-Dihydroxybenzophenone Chemistry
2,4-Dihydroxybenzophenone serves as a fundamental building block, or scaffold, for creating a wide range of advanced materials, particularly UV absorbers. mdpi.com Its inherent ability to absorb UV radiation makes it an ideal starting point for designing new molecules with tailored properties. mdpi.com
A key area of research is the modification of the parent benzophenone (B1666685) structure to enhance its performance. Scientists are investigating how adding different chemical groups (substituents) to the molecule's phenyl rings affects its UV absorption characteristics. mdpi.com Studies have shown that both electron-donating and electron-withdrawing substituents can cause a bathochromic shift (a shift to longer wavelengths), potentially improving the breadth of UV protection. mdpi.com This allows for the rational design of next-generation UV filters with superior efficacy. For example, 2,4-dihydroxy-4'-bromodibenzophenone was found to have a maximum absorption wavelength (λmax) of 327.4 nm, compared to 322.0 nm for the parent compound. mdpi.com
Beyond UV filters for sunscreens and plastics, 2,4-dihydroxybenzophenone chemistry is being applied to create functional fabrics. Recent research has demonstrated the successful anchoring of the compound onto high-performance fibers like Kevlar® and Nomex®. sigmaaldrich.com This modification not only imparts significant UV protection to the fabrics but can also induce other desirable properties such as water repellency and antibacterial activity. sigmaaldrich.com
Future research will focus on:
Synthesizing polymeric UV absorbers where 2,4-dihydroxybenzophenone units are integrated into a polymer backbone, which can reduce leaching from materials. acs.org
Developing multifunctional additives that provide UV protection along with other properties like antioxidant or flame-retardant capabilities.
Exploring the use of 2,4-dihydroxybenzophenone derivatives in optical materials, coatings, and electronic applications.
| Application Area | Research Focus | Example/Finding | Reference |
|---|---|---|---|
| UV Absorbers | Modification of parent structure with substituents. | Adding a bromine substituent shifts λmax from 322.0 nm to 327.4 nm, enhancing UV absorption. | mdpi.com |
| Functional Fabrics | Anchoring the compound to polymer fibers. | Modification of Kevlar® and Nomex® improves UV protection and water repellency. | sigmaaldrich.com |
| Polymeric UV Absorbers | Creating polymers of 2,4-dihydroxy-4'-vinylbenzophenone. | Reduces mobility and potential for leaching from the host material. | acs.org |
Interdisciplinary Approaches in Environmental Chemistry, Materials Science, and Computational Modeling
Addressing the multifaceted challenges posed by 2,4-dihydroxybenzophenone requires a convergence of expertise from various scientific disciplines. The siloed approach is no longer sufficient; future breakthroughs will be driven by interdisciplinary collaboration.
Environmental Chemistry and Computational Modeling: Understanding the environmental fate of 2,4-dihydroxybenzophenone and its transformation products (Section 8.2) necessitates a combination of advanced analytical techniques and predictive modeling. Environmental chemists can identify and quantify the compounds in environmental samples, while computational chemists can model reaction pathways, predict the formation of byproducts, and estimate their physicochemical properties and potential toxicity. This synergy can guide targeted laboratory studies and help build more accurate environmental risk models.
Materials Science and Environmental Chemistry: The design of new materials (Section 8.3) must be integrated with an assessment of their end-of-life impact. An ongoing challenge is to create materials that are both highly effective and environmentally benign. This requires a "safe-by-design" approach, where materials scientists work alongside environmental chemists. For example, before a newly synthesized UV absorber is commercialized, its potential to leach from products, its persistence in the environment, and the toxicity of its degradation products should be thoroughly evaluated.
Computational Modeling and Materials Science: Computational tools are becoming indispensable in the rational design of new materials. Molecular modeling can predict how structural modifications to 2,4-dihydroxybenzophenone will affect its UV absorption spectrum, thermal stability, and compatibility with polymer matrices. mdpi.com This allows researchers to screen a large number of potential candidate molecules in silico, prioritizing the most promising ones for laboratory synthesis and testing, thereby accelerating the discovery and development process.
By integrating these fields, the scientific community can adopt a holistic lifecycle approach—from the sustainable synthesis of 2,4-dihydroxybenzophenone to the design of high-performance, environmentally conscious materials, and finally, to a comprehensive understanding of their ultimate fate in the environment.
Q & A
Q. What are the standard synthetic routes for 2,4-dihydroxybenzophenone (BP1), and how do reaction conditions influence yield?
BP1 is typically synthesized via Friedel-Crafts acylation. A common method involves reacting resorcinol with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternative routes include condensation of phthalic anhydride with resorcinol followed by dehydroxylation .
- Methodological Note : Optimize stoichiometry (e.g., molar ratios of resorcinol to benzoyl chloride) and reaction temperature (40–60°C) to minimize side products like 2,4-dihydroxybenzaldehyde. Post-synthesis purification via recrystallization (ethanol/water) improves purity (>99%) .
| Synthesis Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Resorcinol + Benzoyl Chloride | AlCl₃ | 75–85 | 99 | |
| Phthalic Anhydride Route | H₂SO₄ | 60–70 | 97 |
Q. Which analytical techniques are most reliable for quantifying BP1 in environmental or biological matrices?
Reverse-phase HPLC coupled with UV detection (λ = 280 nm) is standard for BP1 quantification due to its phenolic groups . For trace analysis, LC-ESI-MS/MS in negative ion mode (m/z 213 → 105/93) offers higher sensitivity (LOD: 0.1 ng/mL) .
- Methodological Note : Use C18 columns with mobile phases like methanol/0.1% formic acid. Validate methods with spike-recovery tests (85–110% recovery in water and serum) .
Advanced Research Questions
Q. How can discrepancies in reported physicochemical properties (e.g., melting point, solubility) of BP1 be resolved?
Literature reports slight variations in BP1’s melting point (142–147°C vs. 144–145°C) . These discrepancies may arise from polymorphic forms or impurities.
- Methodological Note :
Perform differential scanning calorimetry (DSC) to confirm thermal behavior.
Characterize crystallinity via X-ray diffraction (XRD).
Compare solubility in solvents (e.g., BP1 is insoluble in water but soluble in DMSO) using saturation shake-flask assays .
Q. What strategies optimize BP1’s photostability for applications in UV-absorbing materials?
BP1’s efficacy as a UV absorber depends on its ability to dissipate energy via keto-enol tautomerism. Advanced studies modify its structure (e.g., introducing electron-withdrawing groups) or encapsulate it in polymer matrices to enhance stability .
- Experimental Design :
- Synthesize derivatives (e.g., 2,2'-dihydroxy-4,4'-dimethoxybenzophenone) and compare quantum yields of photodegradation.
- Use accelerated UV weathering tests (ASTM G154) to assess degradation rates .
Q. How do structural modifications of BP1 influence its endocrine-disrupting potential?
BP1’s hydroxyl groups enable binding to estrogen receptors (ER-α/β), but substituents like methoxy groups (e.g., in benzophenone-3) reduce affinity.
- Methodological Approach :
Conduct molecular docking simulations (e.g., AutoDock Vina) to predict ER binding.
Validate with in vitro ER reporter gene assays (EC₅₀ values) .
| Derivative | ER-α Binding Affinity (EC₅₀, nM) | Reference |
|---|---|---|
| BP1 | 450 | |
| 2-Hydroxy-4-methoxy-BP | >1,000 |
Q. What experimental frameworks address contradictions in BP1’s toxicological data across studies?
Discrepancies in cytotoxicity (e.g., IC₅₀ ranges) may stem from cell line variability or exposure durations.
- Contradiction Analysis :
- Standardize assays (e.g., MTT/WST-1) across multiple cell lines (HepG2, MCF-7).
- Control for metabolic activation (e.g., S9 liver fractions) in genotoxicity tests (Ames/comet assays) .
Methodological Recommendations
- Synthesis : Prioritize Friedel-Crafts acylation for high yield, but validate purity via NMR (¹H/¹³C) .
- Analysis : Use LC-MS/MS for complex matrices (e.g., urine, sludge) to avoid matrix interference .
- Toxicity Studies : Include positive controls (e.g., BPA) and dose-response curves to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
